molecular formula C11H9NO B15071311 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile CAS No. 22186-58-9

2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile

Cat. No.: B15071311
CAS No.: 22186-58-9
M. Wt: 171.19 g/mol
InChI Key: HVLNBQJMBUKRML-UHFFFAOYSA-N
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Description

2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile is an organic compound with a unique structure that includes an indanone moiety linked to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile typically involves the reaction of 1-indanone with acetonitrile in the presence of a base. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Nucleophilic substitution reactions at the nitrile group

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid

    Reduction: 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetonitrile

    Substitution: Various substituted acetonitrile derivatives

Scientific Research Applications

2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Potential use in the study of enzyme inhibition and protein interactions

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
  • 2-(1-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Uniqueness

2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

22186-58-9

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-(3-oxo-1,2-dihydroinden-2-yl)acetonitrile

InChI

InChI=1S/C11H9NO/c12-6-5-9-7-8-3-1-2-4-10(8)11(9)13/h1-4,9H,5,7H2

InChI Key

HVLNBQJMBUKRML-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)CC#N

Origin of Product

United States

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